REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH:10]([OH:15])[CH2:11][CH2:12][CH:13]=[CH2:14].[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[Br:16][CH2:14][CH:13]1[CH2:12][CH2:11][CH:10]([C:4]2[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[O:15]1
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)F)C(CCC=C)O
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (10% EtOAc in Hexane, Rf=0.28)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1OC(CC1)C1=C(C=CC(=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |